molecular formula C20H24N2O4 B12466206 4-(1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide

4-(1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide

Cat. No.: B12466206
M. Wt: 356.4 g/mol
InChI Key: GOEGLKOOQHXNGU-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide is a complex organic compound that features a cyclohexane ring, a phthalimide group, and an oxolane moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide typically involves multiple steps:

    Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Cyclohexane Carboxylation: The cyclohexane ring can be functionalized with a carboxyl group through various methods such as Friedel-Crafts acylation.

    Oxolane Attachment: The oxolane moiety can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the phthalimide and oxolane-functionalized cyclohexane through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring.

    Reduction: Reduction reactions may target the phthalimide group, converting it to a more reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the oxolane moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Medicine

In medicinal chemistry, such compounds are often explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is desired.

Industry

Industrial applications may include its use in the synthesis of polymers or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like thalidomide and lenalidomide.

    Cyclohexane Carboxamides: Compounds with similar cyclohexane structures but different functional groups.

    Oxolane-Containing Compounds: Compounds like oxolane-based nucleosides.

Uniqueness

The uniqueness of 4-(1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide lies in its combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H24N2O4/c23-18(21-12-15-4-3-11-26-15)13-7-9-14(10-8-13)22-19(24)16-5-1-2-6-17(16)20(22)25/h1-2,5-6,13-15H,3-4,7-12H2,(H,21,23)

InChI Key

GOEGLKOOQHXNGU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCC(CC2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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